molecular formula C25H23ClN4O2S B11974636 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11974636
M. Wt: 479.0 g/mol
InChI Key: LZGJMZSQQAGEFX-OGLMXYFKSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring, along with the chlorobenzyl and methoxyphenyl groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide can be achieved through a multi-step process:

  • Formation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol

      Reactants: 4-chlorobenzylamine, o-phenylenediamine, carbon disulfide

      Conditions: Reflux in ethanol

      Reaction: The reaction involves the condensation of 4-chlorobenzylamine with o-phenylenediamine in the presence of carbon disulfide to form the benzimidazole ring with a thiol group.

  • Formation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

      Reactants: 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, chloroacetic acid, hydrazine hydrate

      Reaction: The thiol group reacts with chloroacetic acid to form a thioether linkage, followed by the addition of hydrazine hydrate to form the hydrazide derivative.

  • Formation of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

      Reactants: 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide, 4-methoxybenzaldehyde

      Reaction: The hydrazide derivative undergoes condensation with 4-methoxybenzaldehyde to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Enzyme Inhibition: It can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, altering signal transduction pathways.

    Reactive Oxygen Species Generation: It can induce the production of reactive oxygen species, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide

Uniqueness

    Structural Features: The presence of the 4-methoxyphenyl group distinguishes it from other similar compounds, potentially altering its biological activity and chemical reactivity.

    Biological Activity: The specific arrangement of functional groups may enhance its ability to interact with biological targets, making it a more potent antimicrobial or anticancer agent.

Properties

Molecular Formula

C25H23ClN4O2S

Molecular Weight

479.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H23ClN4O2S/c1-17(19-9-13-21(32-2)14-10-19)28-29-24(31)16-33-25-27-22-5-3-4-6-23(22)30(25)15-18-7-11-20(26)12-8-18/h3-14H,15-16H2,1-2H3,(H,29,31)/b28-17+

InChI Key

LZGJMZSQQAGEFX-OGLMXYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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